Ciheptolane
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Overview
Description
Ciheptolane, with the molecular formula C20H23NO2 , is a chemical compound known for its unique structural properties. It is also referred to as 1-(10,11-Dihydrospiro[dibenzoa,dannulene-5,2’-[1,3]dioxolan]-4’-yl)-N,N-dimethylmethanamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ciheptolane involves several steps, starting with the formation of the spirocyclic structure. The key intermediate, 10,11-dihydrospiro[dibenzo[a,d]cycloheptene-5,2’-[1,3]dioxolane], is synthesized through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ciheptolane undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: In these reactions, one functional group in the molecule is replaced by another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
Ciheptolane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ciheptolane involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyproheptadine: A serotonin and histamine antagonist with similar structural features.
Cyclopentolate: Another compound with a related chemical structure and pharmacological profile.
Uniqueness
Ciheptolane stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
34753-46-3 |
---|---|
Molecular Formula |
C20H23NO2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N,N-dimethyl-1-spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethanamine |
InChI |
InChI=1S/C20H23NO2/c1-21(2)13-17-14-22-20(23-17)18-9-5-3-7-15(18)11-12-16-8-4-6-10-19(16)20/h3-10,17H,11-14H2,1-2H3 |
InChI Key |
QZYFQEXKWXCXJQ-UHFFFAOYSA-N |
SMILES |
CN(C)CC1COC2(O1)C3=CC=CC=C3CCC4=CC=CC=C24 |
Canonical SMILES |
CN(C)CC1COC2(O1)C3=CC=CC=C3CCC4=CC=CC=C24 |
Origin of Product |
United States |
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